1-Propan-2-ylsulfanyl-2-(trifluoromethoxy)benzene
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Overview
Description
The compound identified as “1-Propan-2-ylsulfanyl-2-(trifluoromethoxy)benzene” is a chemical entity with specific properties and applications. While detailed information about this compound is limited, it is essential to understand its general characteristics, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Preparation Methods
The preparation of “1-Propan-2-ylsulfanyl-2-(trifluoromethoxy)benzene” involves various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The synthesis of this compound may involve multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the successful synthesis of the compound.
Industrial Production: Large-scale production methods may involve continuous flow reactors and other advanced technologies to ensure high yield and purity.
Chemical Reactions Analysis
“1-Propan-2-ylsulfanyl-2-(trifluoromethoxy)benzene” undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other functional groups, depending on the reaction conditions.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
“1-Propan-2-ylsulfanyl-2-(trifluoromethoxy)benzene” has various scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis and other chemical processes.
Biology: The compound may have applications in biological research, such as studying enzyme interactions or cellular processes.
Medicine: Potential medical applications include drug development and therapeutic research.
Industry: Industrial applications may involve the use of this compound in manufacturing processes or as a component in specialized products.
Mechanism of Action
The mechanism of action of “1-Propan-2-ylsulfanyl-2-(trifluoromethoxy)benzene” involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific proteins, enzymes, or receptors to modulate their activity.
Pathways Involved: Influencing biochemical pathways, such as signal transduction or metabolic processes, to achieve the desired effect.
Comparison with Similar Compounds
“1-Propan-2-ylsulfanyl-2-(trifluoromethoxy)benzene” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups may include “CID 2632,” “CID 6540461,” “CID 5362065,” and "CID 5479530".
Uniqueness: The unique properties of “this compound” may include its specific reactivity, stability, or biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-propan-2-ylsulfanyl-2-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3OS/c1-7(2)15-9-6-4-3-5-8(9)14-10(11,12)13/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSAEAQHZCAEFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)SC1=CC=CC=C1OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.